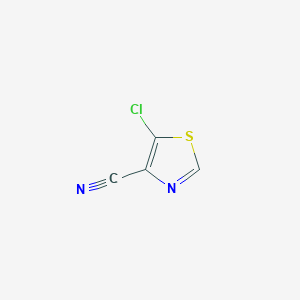

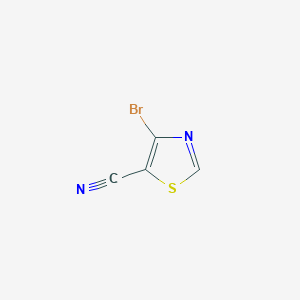

4-Bromothiazole-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

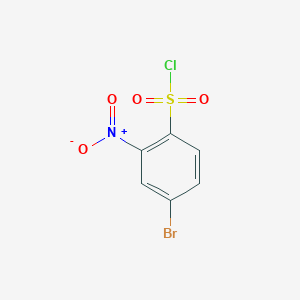

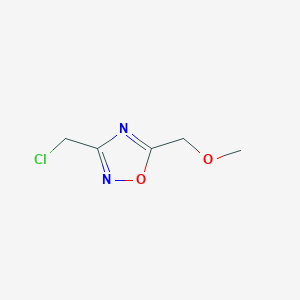

4-Bromothiazole-5-carbonitrile is a chemical compound that is part of the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of the bromine and nitrile groups on the thiazole ring suggests that this compound could be a versatile intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related thiazole derivatives has been explored in several studies. For instance, the regioselective hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles has been achieved to produce 3-haloisothiazole-4-carbonitriles with good yields, using zinc or indium dust and formic acid . Additionally, the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles has been reported through a two-step process starting from 2,4-dibromothiazole, involving regioselective Pd(0)-catalyzed cross-coupling reactions . These methods highlight the potential pathways for synthesizing compounds similar to 4-bromothiazole-5-carbonitrile.

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized using X-ray crystallography. For example, the structure of 2,4-dibromothiazole has been determined, showing a disordered crystal structure with random orientation of molecules . This information is crucial for understanding the molecular geometry and potential reactivity of 4-bromothiazole-5-carbonitrile.

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions. The electrochemical reduction of 2-bromothiazole has been studied, revealing that the cleavage of the carbon-bromine bond and the reduction of thiazole occur at different stages . Radical bromination of thiazoles has also been performed using N-bromosuccinimide, leading to the formation of mono-, di-, tri-, and tetrabromo compounds with good yields and regioselectivity . These studies provide insights into the types of reactions that 4-bromothiazole-5-carbonitrile might undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-bromothiazole-5-carbonitrile are not detailed in the provided papers, the general properties of thiazole derivatives can be inferred. The presence of electronegative groups such as bromine and nitrile is likely to influence the compound's polarity, solubility, and reactivity. The studies on related compounds suggest that 4-bromothiazole-5-carbonitrile could be a reactive intermediate suitable for further functionalization and incorporation into more complex molecules.

科学的研究の応用

Carbon Capture and Conversion Catalysts 4-Bromothiazole-5-carbonitrile has been investigated for its utility in catalyzing the conversion of CO2 into quinazoline-2,4(1H,3H)-diones, demonstrating the compound's relevance in carbon capture and utilization (CCU) strategies. Ionic liquids (ILs), with their unique properties like low vapor pressures and high thermal stability, have been tuned to facilitate CO2 conversion processes. This research underscores the potential of using 4-Bromothiazole-5-carbonitrile in developing novel IL-based catalysts for environmental remediation efforts, particularly in mitigating the effects of greenhouse gases by converting CO2 into value-added chemicals (Zhang et al., 2023).

Carbon-Based Nanomaterials for Electrochemical Sensors The modification and characterization of carbon surfaces with conducting polymers have been a focus of recent research, highlighting the application of carbon-based materials in creating electrochemical sensors for various purposes, including environmental monitoring and clinical applications. This research demonstrates the potential of 4-Bromothiazole-5-carbonitrile in contributing to the development of carbon nanomaterials and conducting polymers, which can significantly enhance the sensitivity and specificity of biosensors (Ates & Sarac, 2009).

Cancer Diagnosis and Therapy Nanomaterials based on carbon dots have shown significant promise in cancer diagnosis and therapy due to their excellent biocompatibility, fluorescence, and low cytotoxicity. Research into carbon dots, including those possibly derivatized from compounds like 4-Bromothiazole-5-carbonitrile, has opened up new avenues for creating theranostic tools for cancer, leveraging their unique physicochemical properties for bioimaging, drug delivery, and photothermal therapy (Nocito et al., 2021).

Heterocyclic Compound Synthesis The synthesis and application of 4-thiazolidinone, a compound related to 4-Bromothiazole-5-carbonitrile, have been extensively reviewed, highlighting the broad biological activity of this heterocyclic compound. Such compounds have been explored for their potential in various biological applications, showcasing the versatility of thiazole derivatives in pharmaceutical research (ArunlalV. et al., 2015).

Carbonic Anhydrases for Environmental and Medical Applications Research into carbonic anhydrases, enzymes that can be modulated by thiazole derivatives like 4-Bromothiazole-5-carbonitrile, illustrates the potential for these compounds in environmental applications, such as CO2 capture, and medical applications, including the treatment of diseases where carbonic anhydrase activity is implicated (Guler et al., 2016).

Safety And Hazards

4-Bromothiazole-5-carbonitrile is classified as a dangerous substance . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only outdoors or in a well-ventilated area .

特性

IUPAC Name |

4-bromo-1,3-thiazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrN2S/c5-4-3(1-6)8-2-7-4/h2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEMTZDTAHQBER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromothiazole-5-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)